

# (-)-Menthol CAS number and molecular structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (-)-Menthol

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## (-)-Menthol: A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

**(-)-Menthol**, the naturally occurring stereoisomer of menthol, is a monocyclic terpene alcohol renowned for its characteristic cooling sensation and minty aroma.[1][2] Extracted primarily from plants of the mint family, such as peppermint and corn mint, it is a cornerstone ingredient in a vast array of pharmaceutical, cosmetic, and food products.[1][2] Beyond its well-known sensory properties, **(-)-menthol** possesses a spectrum of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects, making it a subject of significant interest in drug discovery and development.[3][4][5] This technical guide provides a detailed overview of the core physicochemical properties, molecular structure, and biological activities of **(-)-Menthol**, with a focus on its mechanisms of action and experimental protocols relevant to the scientific community.

## Core Properties and Structure

**(-)-Menthol** is a white or clear, waxy crystalline solid at room temperature.[1][6] The principal form found in nature is **(-)-menthol**, which corresponds to the (1R,2S,5R) stereochemical configuration.[1][7]

Molecular Structure:

- IUPAC Name: (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol[7]
- CAS Number: 2216-51-5[7][8]

- Molecular Formula:  $C_{10}H_{20}O$ [\[7\]](#)[\[8\]](#)

The cyclohexane ring of **(-)-menthol** adopts a stable chair conformation where the three bulky substituents (isopropyl, methyl, and hydroxyl groups) all occupy equatorial positions, which contributes to its thermodynamic stability.

## Physicochemical Data

A summary of the key physicochemical properties of **(-)-Menthol** is presented in the table below for easy reference and comparison.

| Property         | Value                                 | Source(s)                               |
|------------------|---------------------------------------|---|
| Molecular Weight | 156.27 g/mol                          | <a href="#">[7]</a> <a href="#">[8]</a> |
| Melting Point    | 41-43 °C ( $\alpha$ crystalline form) | <a href="#">[1]</a> <a href="#">[9]</a> |
| Boiling Point    | 212 °C                                | <a href="#">[9]</a>                     |
| Density          | 0.890 g/cm <sup>3</sup>               | <a href="#">[1]</a> <a href="#">[9]</a> |
| Appearance       | White or colorless crystalline solid  | <a href="#">[1]</a> <a href="#">[6]</a> |
| Odor             | Mint-like                             | <a href="#">[1]</a>                     |
| Water Solubility | 0.56 g/L                              |   |
| logP             | 2.68                                  |   |

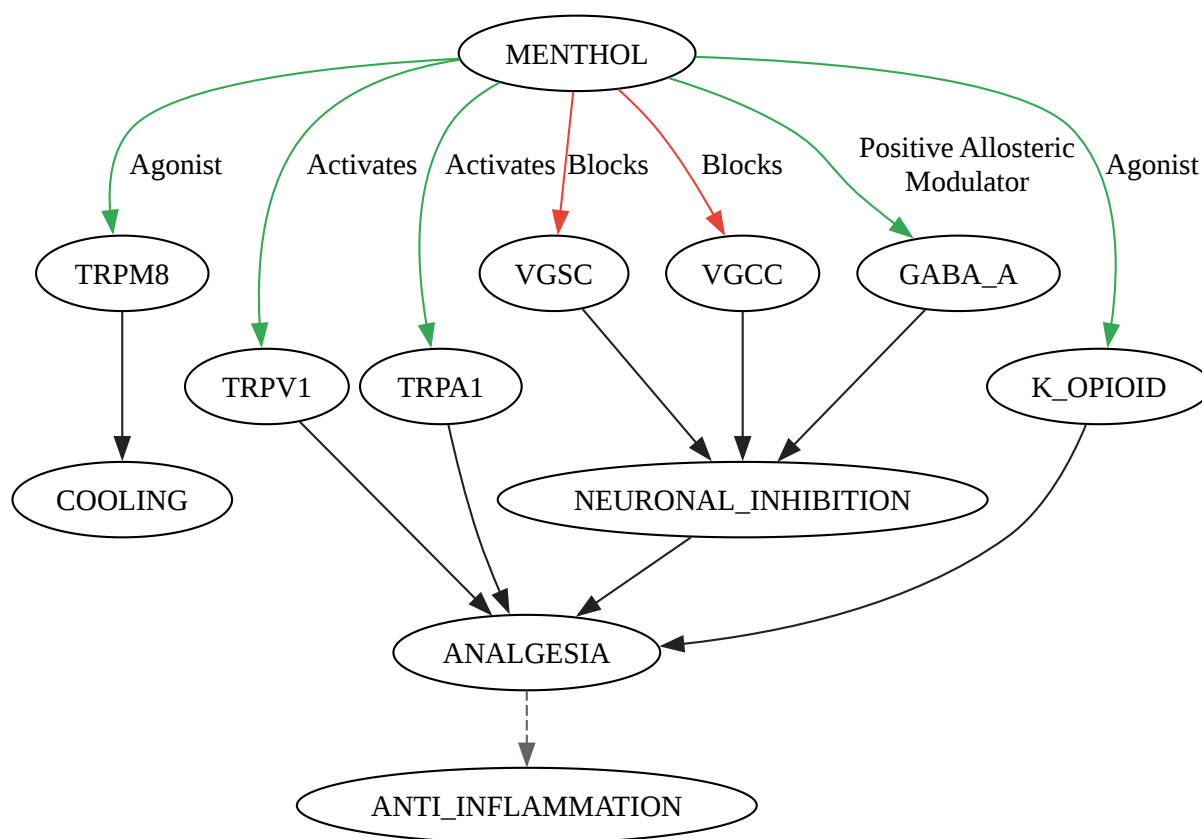
## Pharmacological Activity and Signaling Pathways

**(-)-Menthol** exerts its biological effects through interaction with a variety of cellular targets, most notably ion channels. Its well-documented cooling sensation is primarily mediated by the activation of Transient Receptor Potential Melastatin 8 (TRPM8), a non-selective cation channel.[\[1\]](#)[\[10\]](#) However, its pharmacological profile is complex and involves multiple signaling pathways.

Key molecular targets of **(-)-Menthol** include:

- TRPM8 Channels: Acts as a potent agonist, inducing a cooling sensation.[8][10]
- TRPV1 and TRPA1 Channels: Can also activate these channels, contributing to its analgesic effects.[10]
- Voltage-Gated Sodium and Calcium Channels: Menthol can block these channels, which may contribute to its local anesthetic properties.[1][10]
- GABA-A Receptors: It can act as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic transmission.[1]
- $\kappa$ -Opioid Receptors: Analgesic properties are also mediated through the selective activation of these receptors.[1]

Below is a diagram illustrating the primary signaling pathways modulated by **(-)-Menthol**.



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Caption: Primary signaling pathways of **(-)-Menthol**.

## Experimental Protocols

### One-Pot Synthesis of Menthol from Citronellal

This section details a representative experimental protocol for the one-pot synthesis of menthol from citronellal using a bifunctional catalyst in a batch reactor. This process involves the cyclization of citronellal to isopulegol followed by hydrogenation to menthol.

Materials:

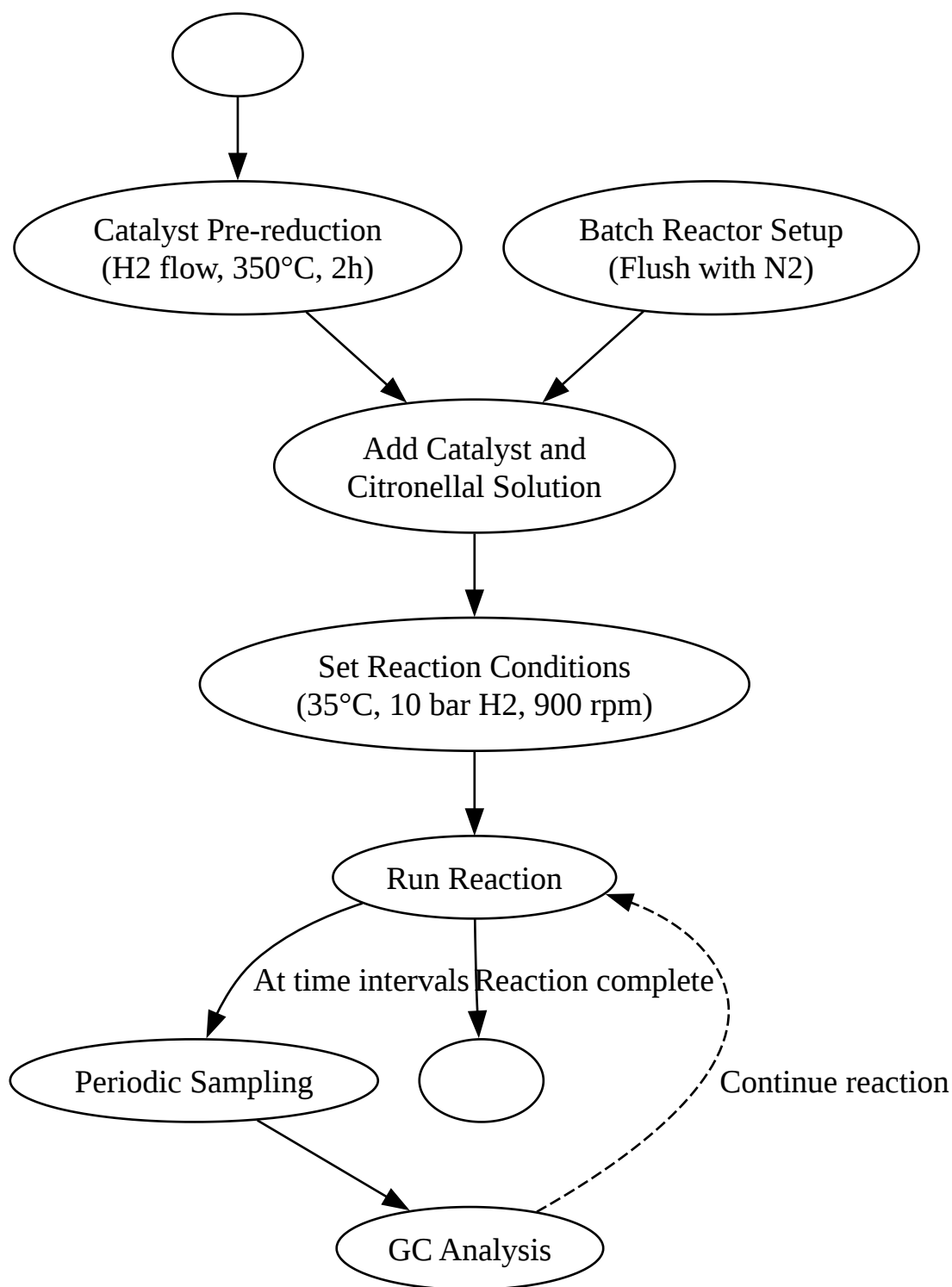
- (±)-Citronellal

- Cyclohexane (solvent)
- Bifunctional catalyst (e.g., Ru/H-beta-300 zeolite)
- Hydrogen gas (high purity)
- Batch reactor equipped with a stirrer and temperature and pressure controls

Procedure:

- **Catalyst Pre-reduction:** The catalyst (e.g., 1 g of Ru/H-beta-300) is pre-reduced ex-situ in a glass tube under a flow of hydrogen (40 ml/min). The temperature is ramped from 25 °C to 350 °C at a rate of 10 °C/min and held for 2 hours.[\[11\]](#) After reduction, the catalyst is cooled to ambient temperature and suspended in cyclohexane to prevent re-oxidation.[\[11\]](#)
- **Reactor Setup:** The batch reactor is assembled and flushed with an inert gas (e.g., nitrogen) for 5-10 minutes.[\[11\]](#)
- **Reaction Mixture Preparation:** A solution of citronellal (e.g., 1.2 g) in cyclohexane (e.g., 90.2 ml) is prepared.[\[11\]](#)
- **Reaction Initiation:** The pre-reduced catalyst and the citronellal solution are added to the reactor. The reactor is then heated to the desired temperature (e.g., 35 °C) and pressurized with hydrogen to the target pressure (e.g., 10 bar).[\[11\]](#) A high stirring rate (e.g., 900 rpm) is maintained to minimize mass transfer limitations.[\[11\]](#)
- **Sampling and Analysis:** Liquid samples are withdrawn at specific time intervals and analyzed by gas chromatography (GC) to monitor the conversion of citronellal and the formation of menthol isomers.[\[11\]](#)

Below is a workflow diagram for the synthesis of menthol from citronellal.



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Caption: Workflow for one-pot menthol synthesis.

## Applications in Drug Development

The diverse pharmacological activities of **(-)-menthol** and its derivatives have spurred interest in their application in various therapeutic areas.[3][4][12]

- **Analgesics:** Its ability to modulate pain perception through TRP channels and opioid receptors makes it a valuable component in topical analgesics for muscle aches and sprains. [3][6]
- **Anti-inflammatory Agents:** By reducing the levels of pro-inflammatory cytokines, menthol shows potential in treating inflammatory conditions.[3][13]
- **Penetration Enhancer:** Menthol can be used in transdermal drug delivery systems to enhance the permeation of other active pharmaceutical ingredients.[3]
- **Neuroprotective Effects:** Research is ongoing into the neuroprotective properties of menthol and its potential applications in neurodegenerative diseases.[3][5]
- **Anticancer Properties:** Some studies have indicated that menthol and its derivatives may possess anticancer effects, though further research is needed to elucidate the mechanisms. [3][4][5]

In conclusion, **(-)-Menthol** is a versatile natural compound with a well-established safety profile and a broad range of biological activities. Its multifaceted mechanism of action, centered on the modulation of various ion channels, presents numerous opportunities for its application in drug development, from pain management to novel therapeutic areas. Further research into its pharmacological effects and the development of novel derivatives will continue to unlock its full therapeutic potential.

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- To cite this document: BenchChem. [(-)-Menthol CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031143#menthol-cas-number-and-molecular-structure]

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